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molecular formula C13H20N2 B1526721 1-Benzyl-3,3-dimethylpiperazine CAS No. 674791-95-8

1-Benzyl-3,3-dimethylpiperazine

Cat. No. B1526721
M. Wt: 204.31 g/mol
InChI Key: PODCZDOPRYMUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133181B2

Procedure details

3.30 g of 4-benzyl-2,2-dimethyl-piperazine-1-carboxylic acid tert-butyl ester were dissolved in 50 ml methanol, and 25 ml of 1N aqueous hydrochloric acid were added. After stirring overnight 5 ml of concentrated aqueous hydrochloric acid were added. After 2 h the volatiles were removed in vacuo and 2.40 g (97%) of the title compound were obtained as hydrochloride salt, which could be use without further purification.
Name
4-benzyl-2,2-dimethyl-piperazine-1-carboxylic acid tert-butyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][C:9]1([CH3:22])[CH3:21])=O)(C)(C)C.Cl>CO>[CH2:14]([N:11]1[CH2:12][CH2:13][NH:8][C:9]([CH3:22])([CH3:21])[CH2:10]1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
4-benzyl-2,2-dimethyl-piperazine-1-carboxylic acid tert-butyl ester
Quantity
3.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CN(CC1)CC1=CC=CC=C1)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
After 2 h the volatiles were removed in vacuo
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(NCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 108.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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